molecular formula C8H16O4 B1337026 Fumaraldehyde bis(dimethyl acetal) CAS No. 6068-62-8

Fumaraldehyde bis(dimethyl acetal)

Cat. No.: B1337026
CAS No.: 6068-62-8
M. Wt: 176.21 g/mol
InChI Key: ZFGVCDSFRAMNMT-AATRIKPKSA-N
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Description

Fumaraldehyde bis(dimethyl acetal) is an organic compound with the chemical formula C8H16O4 trans-1,1,4,4-tetramethoxy-2-butene . This compound is a colorless to almost colorless liquid and is used as a versatile building block in organic synthesis .

Preparation Methods

Fumaraldehyde bis(dimethyl acetal) can be synthesized through several methods. One common synthetic route involves the reaction of fumaraldehyde with methanol in the presence of an acid catalyst. This reaction leads to the formation of the bis(dimethyl acetal) derivative . Industrial production methods typically involve similar processes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Fumaraldehyde bis(dimethyl acetal) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fumaraldehyde bis(dimethyl acetal) has several applications in scientific research:

Comparison with Similar Compounds

Fumaraldehyde bis(dimethyl acetal) can be compared with other similar compounds such as:

  • Chloroacetaldehyde dimethyl acetal
  • Bromoacetaldehyde diethyl acetal
  • Fumaryl chloride

These compounds share similar structural features and reactivity but differ in their specific functional groups and applications. Fumaraldehyde bis(dimethyl acetal) is unique due to its specific combination of methoxy groups and its versatility in organic synthesis .

Properties

IUPAC Name

(E)-1,1,4,4-tetramethoxybut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVCDSFRAMNMT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421182
Record name Fumaraldehyde bis(dimethyl acetal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-62-8
Record name Fumaraldehyde bis(dimethyl acetal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-1,1,4,4-tetramethoxybut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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